molecular formula C9H12N2O2 B13163540 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid

2-{[(Pyridin-3-yl)methyl]amino}propanoic acid

Cat. No.: B13163540
M. Wt: 180.20 g/mol
InChI Key: FXUIIMLZBKKHLE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-[(pyridin-3-ylmethyl)amino]propanoic acid , which reflects the substitution pattern of the amino group on the second carbon of the propanoic acid chain and the pyridin-3-ylmethyl moiety. Alternative naming conventions include β-alanine-N-(pyridin-3-ylmethyl) derivative , emphasizing its relationship to the non-proteinogenic amino acid β-alanine.

Synonyms documented in chemical databases and literature include:

  • 2-(pyridin-3-ylmethylamino)propanoic acid
  • AKOS013907434 (a depositor-supplied identifier)
  • 3-amino-2-(pyridin-3-ylmethyl)propanoic acid (a positional isomer).

The compound is occasionally referenced in its protonated or salt forms, such as 2-[(pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride , though these variants fall outside the scope of the parent compound’s identity.

Molecular Formula and Weight Analysis

The molecular formula of 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid is C₉H₁₂N₂O₂ , derived from a pyridine ring (C₅H₅N), a methylene bridge (CH₂), an amino group (NH), and a propanoic acid moiety (C₃H₅O₂). The molecular weight is 180.20 g/mol , calculated as follows:

  • Carbon (12.01 × 9) = 108.09
  • Hydrogen (1.01 × 12) = 12.12
  • Nitrogen (14.01 × 2) = 28.02
  • Oxygen (16.00 × 2) = 32.00
    Total = 180.23 g/mol (theoretical) vs. 180.20 g/mol (observed).

Discrepancies between theoretical and observed weights are attributed to isotopic abundance variations and experimental measurement techniques.

Crystallographic Data and Three-Dimensional Conformational Studies

While crystallographic data for the free acid form remains limited, studies on its metal complexes provide indirect insights into its conformational preferences. For example, coordination with Cu(II) and Ni(II) ions induces a planar geometry around the metal center, with the pyridyl nitrogen and amino group serving as bidentate ligands. In these complexes, the propanoic acid carboxylate group adopts an antiperiplanar conformation relative to the amino-pyridyl backbone, minimizing steric hindrance.

Computational modeling predicts that the uncomplexed molecule favors a gauche conformation between the pyridylmethyl and amino groups, stabilized by intramolecular hydrogen bonding between the amino hydrogen and the pyridine nitrogen. This conformation aligns with the molecule’s ability to participate in chelation, as observed in its metal complexes.

Comparative Structural Analysis with Related Pyridyl-Alanine Derivatives

The structural uniqueness of this compound becomes evident when compared to related pyridyl-alanine derivatives (Table 1).

Table 1: Structural Comparison of Pyridyl-Alanine Derivatives

Compound Name Molecular Formula Substitution Pattern Molecular Weight (g/mol) Key Structural Feature
This compound C₉H₁₂N₂O₂ Amino at C2, pyridylmethyl at N 180.20 Propanoic acid backbone, bidentate ligand
3-[(Pyridin-3-ylmethyl)amino]propanoic acid C₉H₁₂N₂O₂ Amino at C3, pyridylmethyl at N 180.20 Extended chain, enhanced flexibility
2-methyl-2-(pyridin-3-yl)propanoic acid C₉H₁₁NO₂ Methyl at C2, pyridyl at C2 165.19 Branched structure, reduced chelation capacity
3-Amino-2-(pyridin-3-ylmethyl)propanoic acid C₉H₁₂N₂O₂ Amino at C3, pyridylmethyl at C2 180.20 Steric hindrance at C2, restricted rotation

Key observations include:

  • Substitution Position : The placement of the amino group on C2 (vs. C3 in analogues) optimizes spatial alignment for metal coordination, as seen in its Cu(II) and Ni(II) complexes.
  • Backbone Flexibility : Derivatives with amino groups on C3 (e.g., 3-[(Pyridin-3-ylmethyl)amino]propanoic acid) exhibit greater rotational freedom but reduced geometric compatibility with octahedral metal centers.
  • Steric Effects : Bulkier substituents, such as the methyl group in 2-methyl-2-(pyridin-3-yl)propanoic acid, hinder chelation by limiting access to the amino and carboxylate groups.

These structural distinctions underscore the compound’s unique role in coordination chemistry and its potential applications in designing metal-organic frameworks or enzyme mimics.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(pyridin-3-ylmethylamino)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-7(9(12)13)11-6-8-3-2-4-10-5-8/h2-5,7,11H,6H2,1H3,(H,12,13)

InChI Key

FXUIIMLZBKKHLE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Reductive Amination of 2-Aminopropanoic Acid Derivatives

A general and efficient route to synthesize 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid involves the reductive amination of 2-aminopropanoic acid (alanine) or its esters with pyridin-3-carboxaldehyde.

Reaction Scheme:

  • Condensation:

    • Reactants: 2-aminopropanoic acid (or its methyl/ethyl ester) and pyridin-3-carboxaldehyde
    • Solvent: Methanol or ethanol
    • Catalyst: Acetic acid (optional, to promote imine formation)
    • Conditions: Room temperature to 40°C, 2–6 hours
  • Reduction:

    • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or hydrogenation with Pd/C
    • Conditions: Mild, typically at room temperature for 1–3 hours
  • Workup:

    • If an ester is used, hydrolysis (acidic or basic) yields the free acid.

General Reaction:

$$
\text{Pyridin-3-carboxaldehyde} + \text{2-aminopropanoic acid (or ester)} \xrightarrow{\text{Reductive amination}} \text{this compound}
$$

Advantages:

  • High atom economy
  • Mild conditions
  • Broad substrate scope

Data Table: Reductive Amination Approach

Step Reagents/Conditions Typical Yield Notes
Imine formation Pyridin-3-carboxaldehyde, alanine 80–95% Imine intermediate
Reduction NaBH₃CN, MeOH, RT 70–90% Mild, selective reduction
Hydrolysis (if needed) HCl or NaOH, reflux 80–95% For ester to acid conversion

Nucleophilic Substitution on Activated Alanine Derivatives

An alternative method involves the nucleophilic substitution of an activated alanine derivative (such as an N-protected alanine ester) with pyridin-3-ylmethylamine.

Reaction Scheme:

General Reaction:

$$
\text{Boc-Ala-OMe} + \text{Pyridin-3-ylmethylamine} \xrightarrow{\text{Base}} \text{Boc-protected product} \xrightarrow{\text{TFA}} \text{Deprotected product} \xrightarrow{\text{Hydrolysis}} \text{this compound}
$$

Data Table: Nucleophilic Substitution Approach

Step Reagents/Conditions Typical Yield Notes
Substitution Pyridin-3-ylmethylamine, DMF, base 60–80% N-protected intermediate
Deprotection TFA, DCM, RT 90–98% Removal of Boc group
Hydrolysis NaOH, H₂O, reflux 80–95% Ester to acid conversion

Alternative: Direct Amination of α-Bromopropanoic Acid

A less common but viable method involves the direct amination of α-bromopropanoic acid (or its ester) with pyridin-3-ylmethylamine.

Reaction Scheme:

General Reaction:

$$
\text{α-Bromopropanoic acid ester} + \text{Pyridin-3-ylmethylamine} \xrightarrow{\text{Base}} \text{Product ester} \xrightarrow{\text{Hydrolysis}} \text{this compound}
$$

Data Table: Direct Amination Approach

Step Reagents/Conditions Typical Yield Notes
Alkylation K₂CO₃, DMF, 60°C 50–70% May require excess amine
Hydrolysis HCl or NaOH, reflux 80–95% Ester to acid conversion

Comparative Analysis of Methods

Method Key Advantages Limitations Typical Yield Range
Reductive Amination Mild, high selectivity Requires aldehyde precursor 60–90%
Nucleophilic Substitution Versatile, scalable Requires protection/deprotection steps 50–80%
Direct Amination (Alkylation) Simple, direct Competing side reactions 40–70%

Research Findings and Optimization Notes

  • Reductive amination is generally preferred for its operational simplicity, high yields, and mild conditions. The use of sodium cyanoborohydride allows for selective reduction of the imine without over-reduction of other functional groups.
  • Nucleophilic substitution is advantageous when pre-formed amines are available, but the need for protecting groups and multiple steps can reduce overall efficiency.
  • Direct amination of α-bromopropanoic acid is less commonly used due to lower selectivity and potential for byproduct formation, but it remains a viable route for small-scale synthesis.

Optimization Tips:

  • Purity of starting materials, especially the aldehyde and amine, is crucial for high yields in reductive amination.
  • Use of anhydrous solvents and inert atmosphere can improve yields and reproducibility.
  • Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used for purification of the final product.

Chemical Structure and Properties

Property Value
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
CAS Number 1396966-76-9
Structure ![this compound]

Chemical Reactions Analysis

Types of Reactions

2-{[(Pyridin-3-yl)methyl]amino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-{[(Pyridin-3-yl)methyl]amino}propanoic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

2-{[1-(Pyridin-3-yl)ethylidene]amino}propanoic Acid

  • Structure: Differs by replacing the methylamino group with an ethylideneamino (-N=CH-CH3) group.
  • Synthesis: Prepared via alum-catalyzed cyclocondensation of 3-acetyl pyridine and amino acids, yielding 86–90% efficiency in aqueous media .

(R)-2-Amino-3-(Pyridin-3-yl)propanoic Acid

  • Structure: Features an amino group (-NH2) directly bonded to the propanoic acid chain instead of a methylamino substituent.
  • Applications : Widely used in peptide synthesis and as a chiral building block in drug development .

3-(6-Aminopyridin-3-yl)propanoic Acid

  • Structure: Contains an additional amino group on the pyridine ring at the 6-position.
  • Impact: The electron-donating amino group increases pyridine ring basicity and alters electronic distribution, which may enhance interactions with acidic biological targets .

Functional Group Variations

2-(Pyridin-3-yl)acetic Acid Hydrochloride

  • Structure: Substitutes propanoic acid with a shorter acetic acid chain.
  • Effect : Reduced chain length decreases flexibility and may limit binding to larger active sites compared to the target compound .

2-Methyl-2-(Pyridin-3-yl)propanoic Acid

  • Structure: Incorporates a branched methyl group on the β-carbon of the propanoic acid.
  • Impact : Increased steric hindrance could reduce metabolic degradation but may also hinder interactions with flat binding pockets .

Fluorinated Derivatives

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-(Trifluoromethyl)pyridin-3-yl)propanoic Acid

  • Structure : Includes a trifluoromethyl (-CF3) group on the pyridine ring.
  • Advantage: The -CF3 group enhances lipophilicity and metabolic stability, making it favorable for CNS-targeting drugs compared to the non-fluorinated target compound .

Stereochemical Considerations

The stereochemistry of the amino acid backbone significantly influences biological activity. For example, (2S)-2-Amino-3-(Pyridin-3-yl)propanoic Acid (a stereoisomer of the target compound) is explicitly noted for its role in peptide synthesis, where the S-configuration ensures compatibility with natural L-amino acid-based systems .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Feature Application/Note Reference ID
2-{[(Pyridin-3-yl)methyl]amino}propanoic acid C9H12N2O2 196.21 Pyridinylmethylamine + propanoic acid Medicinal chemistry lead compound
(R)-2-Amino-3-(Pyridin-3-yl)propanoic acid C8H10N2O2 166.18 Chiral amino acid Peptide synthesis
2-(Pyridin-3-yl)acetic acid hydrochloride C7H8ClNO2 173.60 Shorter carbon chain Intermediate for heterocycles
3-(6-Aminopyridin-3-yl)propanoic acid C8H10N2O2 166.18 Amino-substituted pyridine Enhanced electronic interactions

Research Findings and Implications

  • Biological Relevance: Pyridine-containing amino acids exhibit unique interactions with enzymes and receptors due to their dual acidic/basic and aromatic properties. For example, fluorinated analogs show improved pharmacokinetic profiles .
  • Structural Tunability: Branching, fluorination, and stereochemistry modifications allow fine-tuning of solubility, stability, and target affinity, as seen in analogs like 2-methyl-2-(pyridin-3-yl)propanoic acid .

Biological Activity

2-{[(Pyridin-3-yl)methyl]amino}propanoic acid, also known as a pyridine derivative, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a pyridinyl moiety that contributes to its pharmacological properties. Research has focused on its potential as an antibacterial, antifungal, and antiviral agent, among other applications.

Chemical Structure and Properties

The chemical formula for this compound is C8H10N2O2C_8H_{10}N_2O_2. The compound features a propanoic acid backbone with a pyridine ring, which is known for enhancing the biological activity of various compounds.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains indicate its effectiveness:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0048

Research indicates that the presence of electron-donating or electron-withdrawing groups on the pyridine ring can enhance antibacterial activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans. The MIC values for antifungal activity are as follows:

Fungal Strain MIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.056

These findings suggest that modifications to the core structure may lead to improved antifungal agents .

Antiviral Activity

While less studied than its antibacterial and antifungal properties, preliminary research indicates potential antiviral effects. Derivatives of similar pyridine-containing compounds have been noted for their ability to inhibit viral neuraminidase with varying degrees of efficacy . Further exploration into the antiviral mechanisms of this compound is necessary.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridine derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and increased antimicrobial potency .
  • Mechanism of Action : Another investigation into the mechanisms revealed that compounds with similar structures could disrupt bacterial cell wall synthesis, leading to cell lysis .
  • SAR Studies : A comprehensive SAR analysis highlighted that substituents at specific positions on the pyridine ring significantly influenced both antibacterial and antifungal activities. This suggests pathways for optimizing future derivatives .

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